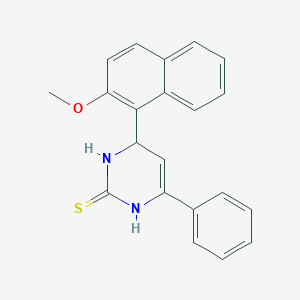

4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

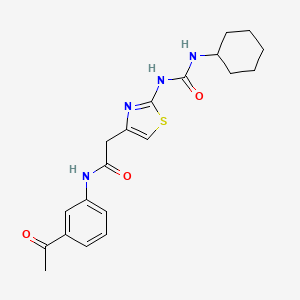

The compound “4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thione group, which is a sulfur analog of a ketone. The molecule also has a methoxy group attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrimidine ring might undergo reactions such as substitution or addition. The thione group could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally .Scientific Research Applications

Analytical Chemistry Applications

Compounds with structural similarities to "4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione" have been utilized as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols. These reagents react selectively and rapidly with thiols to give fluorescent adducts that can be separated and detected fluorimetrically, highlighting their utility in analytical chemistry for the detection and quantification of thiol-containing compounds in pharmaceutical formulations (Gatti et al., 1990).

Corrosion Inhibition

Derivatives of dihydropyrimidine-thione, similar to the compound , have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hinder the corrosion process by adsorbing on the metal surface, providing a protective barrier that reduces the rate of corrosion. This application is critical in industries where metal preservation is essential, highlighting the compound's potential in materials science and engineering (Soltani et al., 2015).

Molecular and Crystal Structure Analysis

The study of similar compounds' molecular and crystal structures provides insights into their intermolecular interactions, molecular conformations, and the role of various substituents in stabilizing these structures. Such analyses are crucial in the field of crystal engineering, where understanding the properties of a compound at the molecular level can inform the design of new materials with desired physical and chemical properties (Saeed et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with aurora kinases . Aurora kinases are Ser/Thr kinases that function as mitotic regulators .

Mode of Action

A compound with a similar structure, 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4h-chromen-4-one (dk1913), has been found to directly bind to aurora-a and aurora-b, inducing cell cycle arrest at the g2/m phase, eventually leading to apoptotic cell death .

Biochemical Pathways

The related compound dk1913 has been shown to induce reactive oxygen species (ros) mediated apoptosis, suggesting that it may affect pathways related to oxidative stress and cell death .

Result of Action

The related compound dk1913 has been shown to trigger apoptosis, or programmed cell death, in cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2-methoxynaphthalen-1-yl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-24-19-12-11-14-7-5-6-10-16(14)20(19)18-13-17(22-21(25)23-18)15-8-3-2-4-9-15/h2-13,18H,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTZLJFTNJFRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3C=C(NC(=S)N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(3-Fluorophenyl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2926991.png)

![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)

![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)

![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)